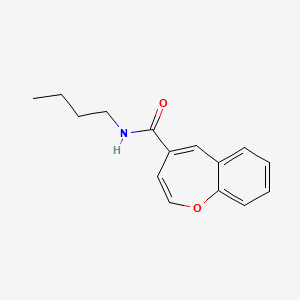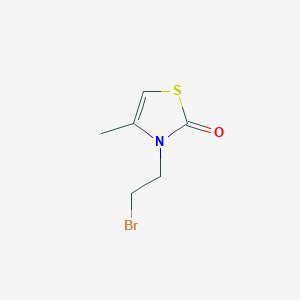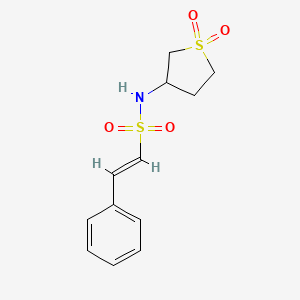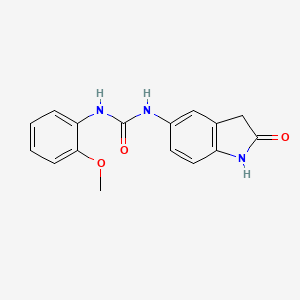![molecular formula C25H19ClN4O2 B2720819 N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide CAS No. 1251633-89-2](/img/no-structure.png)
N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that includes several functional groups such as methoxyphenyl, dimethyl, morpholinylcarbonyl, thiazolyl, and pyrrole . These groups are common in many organic compounds and have various properties and reactivities.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through methods like N-alkylation of primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present and their arrangement within the molecule. For example, the morpholinyl group could potentially act as a base catalyst for certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure and the specific functional groups present. For example, the presence of a morpholinyl group could potentially make the compound a liquid at room temperature .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide involves the reaction of 4-methoxyaniline with 1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide, followed by the reaction of the resulting product with 4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazole-2-amine.", "Starting Materials": [ "4-methoxyaniline", "1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide", "4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazole-2-amine", "Sodium hydride", "Dimethylformamide", "Methanol", "Acetic acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-methoxyaniline is reacted with 1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide in the presence of sodium hydride and dimethylformamide to yield N-(4-methoxyphenyl)-1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide.", "Step 2: N-(4-methoxyphenyl)-1,2-dimethyl-5-formyl-1H-pyrrole-3-sulfonamide is then reacted with 4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazole-2-amine in the presence of methanol and acetic acid to yield N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide.", "Step 3: The final product is purified by column chromatography using ethyl acetate and water as eluents." ] } | |
CAS-Nummer |
1251633-89-2 |
Produktname |
N-(4-methoxyphenyl)-1,2-dimethyl-5-[4-methyl-5-(morpholin-4-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide |
Molekularformel |
C25H19ClN4O2 |
Molekulargewicht |
442.9 |
IUPAC-Name |
N-[(3-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15-5-8-19(9-6-15)30-25(32)21-14-27-22-10-7-17(12-20(22)23(21)29-30)24(31)28-13-16-3-2-4-18(26)11-16/h2-12,14,29H,13H2,1H3,(H,28,31) |
InChI-Schlüssel |
OKGVXUXGYCPFSV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2720741.png)
![N-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B2720742.png)







![2-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2720758.png)
